Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate
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Overview
Description
Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate is a complex organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes a benzoyl group, a pyridinyl group, and an indolizinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or benzoyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent biological activities and are used in cancer research.
N-[3-(Benzyloxy)-2-pyridinyl]-N’-(4-methylbenzoyl)thiourea: This compound shares structural similarities and is investigated for its potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- Chemical Formula : C_18H_16N_2O_3
- Molecular Weight : 304.34 g/mol
- Appearance : Yellowish solid
- Purity : Typically >95%
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The following mechanisms have been proposed based on related compounds:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer cell proliferation, potentially serving as an anticancer agent.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
Anticancer Activity
Several studies have reported the anticancer potential of indolizine derivatives. For instance, compounds structurally related to this compound showed significant antiproliferative effects against various cancer cell lines:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa (Cervical) | 226 |
A549 (Lung) | 242.52 |
These values suggest that the compound has a moderate level of activity against these cancer types, warranting further investigation into its mechanism and efficacy.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Related indolizine derivatives have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for these compounds typically range from 62.5 µg/mL to 78.12 µg/mL against E. coli and E. faecalis, indicating promising antibacterial effects.
Case Studies
-
In Vitro Studies on Anticancer Activity :
- A study examining the effects of indolizine derivatives on cancer cell lines found that specific substitutions on the benzoyl group enhanced cytotoxicity. The research utilized assays such as MTT and LDH leakage to assess cell viability and cytotoxic effects.
-
Antimicrobial Efficacy Against MRSA :
- Another investigation focused on the antimicrobial properties of related compounds demonstrated significant inhibition of MRSA growth, suggesting a potential therapeutic application for treating resistant infections.
Properties
CAS No. |
853318-53-3 |
---|---|
Molecular Formula |
C24H20N2O3 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
ethyl 3-(4-methylbenzoyl)-5-pyridin-2-ylindolizine-1-carboxylate |
InChI |
InChI=1S/C24H20N2O3/c1-3-29-24(28)18-15-22(23(27)17-12-10-16(2)11-13-17)26-20(18)8-6-9-21(26)19-7-4-5-14-25-19/h4-15H,3H2,1-2H3 |
InChI Key |
NAUPFRVAVFGVAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2C(=C1)C(=O)C3=CC=C(C=C3)C)C4=CC=CC=N4 |
Origin of Product |
United States |
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